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Compound of Interest

Compound Name: 3-Ethynylbenzoic acid

Cat. No.: B080161 Get Quote

This guide provides an in-depth technical analysis of the spectroscopic data for 3-
ethynylbenzoic acid (CAS 10601-99-7), a bifunctional aromatic compound of interest to

researchers in materials science and drug development. By integrating a carboxylic acid and a

terminal alkyne, this molecule offers versatile handles for synthesis, polymerization, and

bioconjugation. A thorough understanding of its spectroscopic signature is paramount for its

identification, purity assessment, and the characterization of its derivatives.

This document moves beyond a simple recitation of data, offering insights into the causal

relationships between the molecular structure and its spectral output. It is designed to equip

researchers, scientists, and drug development professionals with the necessary knowledge to

confidently identify and utilize this compound.

Molecular Structure and Spectroscopic Overview
3-Ethynylbenzoic acid possesses a rigid, planar aromatic core with two electronically distinct

functional groups: an electron-withdrawing carboxylic acid and a π-rich terminal alkyne. This

substitution pattern dictates the electronic environment of each atom, giving rise to a unique

and predictable spectroscopic fingerprint.

For clarity in spectral assignments, the following IUPAC numbering scheme is used:

Caption: Structure of 3-Ethynylbenzoic Acid with IUPAC Numbering.
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The following sections detail the experimental protocols and interpretation for four key

spectroscopic techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and

connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 3-ethynylbenzoic acid in ~0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is advantageous

as it solubilizes the polar carboxylic acid and its acidic proton is less likely to undergo rapid

exchange than in D₂O, allowing for its observation.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A

standard pulse sequence is used, typically requiring 16-64 scans to achieve a good signal-

to-noise ratio.

¹H NMR Data
The following data were reported for 3-ethynylbenzoic acid in DMSO-d₆.[1]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

13.22 broad singlet 1H COOH

7.97 - 7.94 multiplet 2H H-2, H-6

7.73 - 7.71 multiplet 1H H-4

7.53 triplet (t) 1H H-5

4.30 singlet 1H C≡C-H

Expertise & Interpretation
Carboxylic Acid Proton (13.22 ppm): The significant downfield shift is characteristic of a

carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent

oxygen atoms and its involvement in hydrogen bonding.[2] Its appearance as a broad singlet

is also typical, resulting from moderate chemical exchange and quadrupolar effects.

Aromatic Protons (7.53-7.97 ppm): The aromatic protons resonate in the expected downfield

region. The protons at the 2- and 6-positions are most deshielded due to their proximity to

the electron-withdrawing carboxylic acid group. The complex multiplet patterns arise from

spin-spin coupling between the non-equivalent aromatic protons.

Acetylenic Proton (4.30 ppm): The terminal alkyne proton appears at a chemical shift that is

notably upfield compared to aromatic or vinylic protons. This is a classic example of

magnetic anisotropy, where the cylindrical circulation of π-electrons in the triple bond

induces a local magnetic field that shields the acetylenic proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy is a crucial technique for determining the carbon framework of a

molecule.

Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer

operating at a corresponding frequency (e.g., 75 or 125 MHz). A greater number of scans

(typically >1024) is required due to the low natural abundance of the ¹³C isotope. The

spectral width must be set to encompass the range from approximately 0 to 200 ppm.

Predicted ¹³C NMR Data
While a published spectrum for 3-ethynylbenzoic acid was not located, the chemical shifts

can be reliably predicted based on established substituent effects and data from analogous

compounds like benzoic acid and 4-ethynylbenzoic acid.[3][4]

Chemical Shift (δ, ppm) Assignment Rationale

~167 COOH

Carboxylic acid carbonyl

carbon, typically observed in

the 165-185 ppm range.[2]

~137 C-2
Aromatic CH, deshielded by

ortho-COOH group.

~135 C-6
Aromatic CH, deshielded by

ortho-COOH group.

~132 C-1
Quaternary aromatic carbon

attached to COOH.

~131 C-4 Aromatic CH.

~129 C-5 Aromatic CH.

~122 C-3
Quaternary aromatic carbon

attached to the alkyne.

~83 -C≡CH sp-hybridized carbon, internal.

~80 -C≡CH sp-hybridized carbon, terminal.
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Carbonyl Carbon (~167 ppm): The carboxylic acid carbon is the most downfield signal,

though typically upfield of ketone or aldehyde carbonyls.[4]

Aromatic Carbons (~122-137 ppm): The six aromatic carbons are expected to give six

distinct signals due to the lack of symmetry. The carbon attached to the carboxylic acid (C-1)

and the carbon attached to the ethynyl group (C-3) are quaternary and will likely show lower

intensity signals. The chemical shifts of the protonated carbons (C-2, C-4, C-5, C-6) are

influenced by the electronic effects of the substituents.

Alkynyl Carbons (~80-83 ppm): The sp-hybridized carbons of the alkyne group resonate in a

characteristic upfield region compared to aromatic sp² carbons.[5] The internal carbon (C-8)

is typically slightly more deshielded than the terminal carbon (C-9).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR (Solid State)
The "Thin Solid Film" method is a reliable and common choice for solid organic compounds.[3]

[4][6]

Sample Preparation: Dissolve a small amount (2-5 mg) of 3-ethynylbenzoic acid in a few

drops of a volatile solvent (e.g., acetone or methylene chloride).

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent

salt plate (e.g., KBr or NaCl).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of

the analyte on the plate.

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and

acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Characteristic Infrared Absorptions
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 ≡C-H Stretch Terminal Alkyne

3300 - 2500 O-H Stretch (broad) Carboxylic Acid

~2110 C≡C Stretch (weak) Alkyne

~1700 C=O Stretch Carboxylic Acid

~1600, ~1450 C=C Stretch Aromatic Ring

~1300 C-O Stretch Carboxylic Acid

~920 O-H Bend (out-of-plane) Carboxylic Acid

Expertise & Interpretation
The IR spectrum of 3-ethynylbenzoic acid is distinguished by the clear signatures of both the

carboxylic acid and the terminal alkyne.

O-H and C=O Vibrations: The most prominent feature is the extremely broad O-H stretching

band from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer

structure of carboxylic acids in the solid state.[7] Superimposed on this is the sharp C=O

stretching absorption around 1700 cm⁻¹. The combination of these two features is a

definitive indicator of a carboxylic acid functional group.

Alkyne Vibrations: The presence of the terminal alkyne is confirmed by two key signals: a

sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H stretch, and a weaker C≡C triple

bond stretch near 2110 cm⁻¹. The latter can sometimes be weak or absent in symmetrical

alkynes, but is expected to be present here.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its elemental composition and structure.

Experimental Protocol: Electron Ionization (EI-MS)
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Sample Introduction: Introduce a small quantity of the solid sample into the mass

spectrometer, typically via a direct insertion probe.

Ionization: The sample is vaporized by heating and then bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron, forming a radical cation

known as the molecular ion (M•⁺).

Analysis: The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z) in

a mass analyzer, and detected.

Predicted Mass Spectrum Data
The molecular weight of 3-ethynylbenzoic acid (C₉H₆O₂) is 146.14 g/mol .[1][8]

m/z Ion Interpretation

146 [M]•⁺ Molecular Ion

129 [M - OH]⁺ Loss of a hydroxyl radical

118 [M - CO]•⁺
Loss of carbon monoxide from

the molecular ion

101 [M - COOH]⁺
Loss of the carboxylic acid

group

90
[M - CO - CO]•⁺ or [M - OH -

CO]⁺

Subsequent loss of carbon

monoxide

75 [C₆H₃]⁺ Aromatic fragment

Expertise & Interpretation
Molecular Ion (m/z 146): The base peak or a very prominent peak is expected at m/z = 146,

corresponding to the intact molecular ion. This confirms the molecular weight of the

compound.

Key Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation

patterns.[2] The most common initial fragmentation is the loss of the hydroxyl radical (•OH,

17 Da) to form a stable acylium ion at m/z 129. Another common pathway is the loss of the
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entire carboxyl group (•COOH, 45 Da), though loss of formic acid (HCOOH, 46 Da) is also

possible. The resulting fragments can undergo further decarbonylation (loss of CO, 28 Da).

The stability of the aromatic ring means that fragments corresponding to the phenylacetylene

cation will also be observed.

Integrated Spectroscopic Workflow
A systematic approach is crucial for unambiguous structure elucidation. The following workflow

outlines the logical progression of analysis.

Spectroscopic Techniques

Derived Information

Mass Spectrometry (MS)

Molecular Weight &
Elemental Formula

Infrared (IR) Spectroscopy

Functional Groups
(COOH, C≡CH)

¹H NMR

Proton Environments
& Connectivity

¹³C NMR

Carbon Framework

Final Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of 3-ethynylbenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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